2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride
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Overview
Description
2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride is a synthetic peptide that belongs to the tachykinin family of neuropeptides. It is a derivative of eledoisin, which was originally isolated from the posterior salivary glands of certain mollusk species. This compound is known for its ability to excite neurons and trigger various physiological responses, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eledoisin-related peptide dihydro-*chlor ide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of eledoisin-related peptide dihydro-*chlor ide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance yield and purity. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides or sulfones.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiols.
Substitution: Peptide analogs with modified sequences.
Scientific Research Applications
2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of tachykinin receptors in various physiological processes.
Medicine: Explores potential therapeutic applications, such as pain management and treatment of neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride exerts its effects by binding to tachykinin receptors, specifically the neurokinin receptors (NK1, NK2, and NK3). Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation, smooth muscle contraction, and neurotransmitter release. The peptide’s interaction with these receptors is mediated by its specific amino acid sequence and structural conformation .
Comparison with Similar Compounds
Similar Compounds
Substance P: Another tachykinin peptide with similar receptor binding properties.
Neurokinin A (NKA): Shares structural similarities and activates the same receptors.
Neurokinin B (NKB): Also a member of the tachykinin family with comparable biological activities.
Uniqueness
2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride is unique due to its specific amino acid sequence and modifications, which confer distinct binding affinities and biological activities compared to other tachykinins. Its synthetic nature allows for precise control over its structure and function, making it a versatile tool in research .
Properties
Molecular Formula |
C34H59ClN8O6S |
---|---|
Molecular Weight |
743.4 g/mol |
IUPAC Name |
2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C34H58N8O6S.ClH/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5;/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47);1H |
InChI Key |
OTHZHJDFXWCYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl |
sequence |
KFXGLM |
Origin of Product |
United States |
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